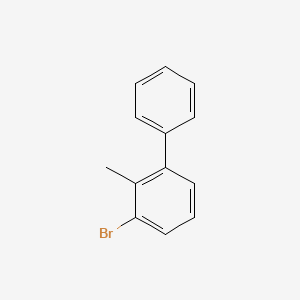

3-Bromo-2-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11Br |

|---|---|

Molecular Weight |

247.13 g/mol |

IUPAC Name |

1-bromo-2-methyl-3-phenylbenzene |

InChI |

InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 |

InChI Key |

UZZMGJHLDZLPGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Methyl 1,1 Biphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are the most widely employed methods for the formation of C-C bonds in biaryl synthesis due to their high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netthieme-connect.com

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, stands out as one of the most significant and practical methods for synthesizing biaryl derivatives. researchgate.netnih.govnih.gov Its advantages include the use of commercially available and low-toxicity reagents, mild reaction conditions, and compatibility with a wide array of functional groups. nih.govnih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling of reactants like a substituted phenylboronic acid with an aryl halide, such as a derivative of 3-bromo-2-methylaniline.

The choice of the palladium source and accompanying ligands is critical for the success of the Suzuki-Miyaura coupling, especially for sterically hindered substrates like those required for 3-Bromo-2-methyl-1,1'-biphenyl. The catalyst system's role is to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. organic-synthesis.com

Commonly used palladium catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂). rsc.orgmdpi.com For instance, the synthesis of biphenyl (B1667301) oxazole (B20620) derivatives has been achieved using Pd(dppf)Cl₂·CH₂Cl₂ to couple a boronic ester derivative of a 3-bromo-2-methylbenzyl compound with another aryl halide. rsc.org

Ligand optimization is crucial for enhancing catalyst activity and stability. Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the coupling of challenging substrates, such as unactivated aryl chlorides or sterically demanding ortho-substituted aryl bromides. thieme-connect.comnih.gov Ligands like SPhos and XPhos have demonstrated excellent performance in forming fluorinated biphenyls, indicating their utility in complex biaryl synthesis. rsc.org The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts capable of promoting couplings even at room temperature. researchgate.netorganic-chemistry.org The steric shielding provided by bulky ligands enhances the reactivity of the palladium complex, making it suitable for constructing hindered products like tetra-ortho-substituted biaryls. nih.govorganic-chemistry.org

The table below summarizes various catalyst and ligand systems used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

| Catalyst Precursor | Ligand | Substrate Type | Key Features |

| Pd(dppf)Cl₂·CH₂Cl₂ | dppf (integrated) | Aryl Halides | Effective for coupling complex fragments. rsc.org |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Halides | A classic, widely used catalyst system. mdpi.com |

| Pd₂(dba)₃ | SPhos, XPhos | Aryl Halides | High activity for electron-poor substrates. rsc.orgnih.gov |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Aryl Chlorides | Enables reactions at room temperature. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | None (heterogeneous) | Aryl Halides | Offers ease of separation and reusability. |

The choice of base and solvent is integral to the Suzuki-Miyaura reaction's success. The base activates the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org The relative rate of reaction is often influenced by the base's strength. orgsyn.org

A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). nih.govrsc.orgresearchgate.netmdpi.com For example, K₃PO₄ has been used effectively in the synthesis of monosubstituted and bisubstituted biphenyl products. mdpi.com In some syntheses of fluorinated biphenyls, K₂CO₃ was found to be an effective base. rsc.orgmdpi.com The selection of the base can be crucial; studies have shown that for certain substrates, potassium phosphate provides improved yields at moderate temperatures. nih.gov

The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used, creating a biphasic system. organic-synthesis.com Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), ethanol (B145695), and dioxane. organic-synthesis.comrsc.orgresearchgate.net The addition of water can be beneficial for dissolving the inorganic base. researchgate.net For instance, a mixture of methanol (B129727) and water (3:2 ratio) with NaOH as the base has been shown to be highly effective, yielding 96.3% of the biphenyl product in a model reaction. researchgate.net Solvent choice can dramatically impact yield; reactions in dioxane may yield no product, while those in alcohols like methanol or ethanol can produce high yields. researchgate.net

The following table details common base and solvent combinations and their applications in Suzuki-Miyaura coupling.

| Base | Solvent(s) | Application Notes |

| Potassium Phosphate (K₃PO₄) | Dioxane/Water | Effective for coupling of various aryl halides. nih.gov |

| Potassium Carbonate (K₂CO₃) | Toluene/THF/H₂O | Used for synthesizing fluorinated biphenyls. rsc.org |

| Sodium Hydroxide (NaOH) | Methanol/Water | Provided excellent yields in model reactions. researchgate.net |

| Sodium Carbonate (Na₂CO₃) | Toluene/Dioxane | A common choice for biphasic conditions. organic-synthesis.com |

| Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | Used in reactions with electron-poor substrates. acs.org |

The Suzuki-Miyaura reaction exhibits a broad scope regarding both the organoboron and organohalide coupling partners. nih.govorganic-chemistry.org The reaction tolerates a wide range of functional groups on both reactants, including esters, ketones, and nitro groups. nih.gov The reactivity of the organohalide typically follows the order I > Br > Cl > F, reflecting the carbon-halogen bond dissociation energy. rsc.org

For the synthesis of 3-Bromo-2-methyl-1,1'-biphenyl, the key organohalide precursor would be a 1,3-dibromo-2-methylbenzene derivative or a similar structure. The coupling partner would be phenylboronic acid or one of its esters. youtube.com

Derivatives of 3-bromo-2-methylbenzene are viable substrates. For example, a molecule containing the 3-bromo-2-methylbenzyl group, specifically 4-((3-bromo-2-methylbenzyl)oxy)-3-chlorobenzaldehyde, can be converted into its corresponding boronic ester and subsequently used in a Suzuki coupling to form a complex biphenyl derivative. rsc.org This demonstrates that functionalized organohalides derived from structures like (3-Bromo-2-methylphenyl)methanol or 1-Bromo-3-(chloromethyl)-2-methylbenzene are suitable precursors for Suzuki-Miyaura reactions. The reaction is also compatible with substrates containing acidic groups like 3-Bromo-2-methylbenzoic acid, although protection of the carboxylic acid may sometimes be necessary.

While the Suzuki-Miyaura coupling is prevalent, several other palladium-catalyzed reactions are valuable for forming aryl-aryl bonds.

Heck Reaction : This reaction couples an unsaturated halide with an alkene. wikipedia.org While typically used to form substituted alkenes, it can be adapted for biaryl synthesis, for example, by coupling an aryl halide with a styrene (B11656) derivative. organic-chemistry.orgrug.nl The reaction is catalyzed by palladium complexes like palladium(II) acetate, often in the presence of a phosphine ligand and a base such as triethylamine. wikipedia.org

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organohalide. wikipedia.org It is a highly versatile method for C-C bond formation and is tolerant of a wide variety of functional groups. rsc.orgorganic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite the toxicity of organotin reagents, the reaction's stability and reliability have led to its use in numerous complex syntheses. nih.gov

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and functional group tolerance. wikipedia.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to react with an organohalide. The reaction is catalyzed by nickel or palladium complexes. It is a powerful tool for C-C bond formation, though the high reactivity of Grignard reagents can limit its functional group compatibility compared to Suzuki or Stille couplings.

Ullmann Coupling : Traditionally a copper-mediated reaction, modern variations of the Ullmann coupling can utilize palladium catalysts to synthesize biaryl compounds. wikipedia.org The classical method involves the coupling of two aryl halide molecules at high temperatures with copper. organic-chemistry.org Palladium-catalyzed versions offer milder conditions and broader substrate scope, often replacing the traditional copper-based methods. wikipedia.org

Suzuki-Miyaura Coupling Protocols

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wikipedia.org Nickel can catalyze Suzuki-Miyaura type couplings of aryl halides with arylboronic acids, providing a viable pathway for the synthesis of 3-Bromo-2-methyl-1,1'-biphenyl and its derivatives. researchgate.netresearchgate.net

Nickel catalyst systems, such as those derived from NiCl₂·6H₂O or Ni(PCy₃)₂Cl₂, can effectively couple aryl bromides and iodides with phenylboronic acid in good yields. researchgate.netacs.org A key advantage is the ability of nickel to activate and couple less reactive electrophiles like aryl chlorides and aryl phosphates, which can be challenging for some palladium systems. acs.orgacs.org For example, a catalyst system of Ni[P(4-MeOPh)₃]₂Cl₂ has been developed for the efficient cross-coupling of diarylborinic acids with a wide range of aryl chlorides. acs.org These reactions often proceed in the presence of a base like K₃PO₄ in a solvent such as toluene. acs.org The development of nickel-based nanomaterials as catalysts also represents a promising area of research for efficient biaryl synthesis. researchgate.net

Grignard Reagent Coupling with Aryl Halides (e.g., Nickel(II) Acetylacetonate (B107027) Catalysis)

The construction of the biphenyl scaffold can be efficiently achieved through cross-coupling reactions. One such method involves the use of Grignard reagents with aryl halides, catalyzed by transition metal complexes. Nickel(II) acetylacetonate has been demonstrated as an effective catalyst for the cross-coupling of aryl Grignard reagents with aryl halides. rsc.orgnii.ac.jp This methodology can be applied to the synthesis of 3-bromo-2-methyl-1,1'-biphenyl.

The general approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a substituted aryl halide, like 1,3-dibromo-2-methylbenzene. The nickel(II) acetylacetonate catalyst facilitates the carbon-carbon bond formation between the two aromatic rings. The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (THF). The presence of additives, such as 1,3-butadiene, has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl and aryl halides. nih.gov

Classical Functionalization and Derivatization Approaches

Electrophilic Aromatic Substitution (e.g., Halogenation, Friedel-Crafts Alkylation/Acylation with anhydrides, acid chlorides, ketene, oxalyl chloride)

The aromatic rings of 3-bromo-2-methyl-1,1'-biphenyl are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the bromine atom, the methyl group, and the phenyl group.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce an additional halogen atom onto either of the phenyl rings. wikipedia.org The reaction typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen. libretexts.org The position of substitution will be determined by the combined directing effects of the substituents. For the phenyl ring bearing the bromo and methyl groups, the methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the existing substituents will also play a crucial role in determining the final position of the incoming electrophile.

Friedel-Crafts Alkylation/Acylation: Friedel-Crafts reactions provide a means to introduce alkyl or acyl groups onto the biphenyl core. Friedel-Crafts acylation, using acyl chlorides or anhydrides in the presence of a strong Lewis acid like AlCl₃, is a common method for synthesizing aryl ketones. nih.gov The acylation of 2-methylbiphenyl (B165360) would likely occur on the unsubstituted phenyl ring at the para position due to steric hindrance at the ortho positions. For 3-bromo-2-methyl-1,1'-biphenyl, the acylation is expected to favor the unsubstituted ring. The reaction with anhydrides, such as acetic anhydride, can also be employed for acylation. youtube.com

It is important to note that highly deactivated or electron-poor aromatic compounds may not react effectively in Friedel-Crafts acylation.

Nucleophilic Substitution Reactions on Bromine and Other Leaving Groups

The bromine atom on the 3-bromo-2-methyl-1,1'-biphenyl can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNA) reaction. However, SNA reactions on unactivated aryl halides are generally difficult and require harsh conditions or the use of strong bases, potentially proceeding through a benzyne (B1209423) intermediate. youtube.com

For a classical SNAr mechanism to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.org In the case of 3-bromo-2-methyl-1,1'-biphenyl, the absence of such activating groups makes direct nucleophilic displacement of the bromine challenging under standard conditions.

However, with extremely basic nucleophiles, such as sodium amide (NaNH₂), nucleophilic substitution on non-activated aryl halides can be induced. youtube.comchegg.com These reactions often lead to a mixture of products, including those resulting from cine and tele substitution.

Multi-Step Synthesis of Related Biphenyls

The synthesis of derivatives of 3-bromo-2-methyl-1,1'-biphenyl often involves multi-step sequences starting from appropriately substituted precursors.

Synthesis of 4'-(Bromomethyl)-2-methyl-1,1'-biphenyl: A common route to introduce a bromomethyl group is through the radical bromination of a methyl-substituted biphenyl. For instance, 4'-methyl-2-cyanobiphenyl can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azo(bis)isobutyronitrile (AIBN) or under light irradiation to yield 4'-(bromomethyl)-2-cyanobiphenyl. chemicalbook.comgoogle.com Similarly, methyl 4'-methylbiphenyl-2-carboxylate can be converted to methyl 4'-(bromomethyl)biphenyl-2-carboxylate using NBS and AIBN in carbon tetrachloride. prepchem.com These bromomethylated biphenyls are valuable intermediates in the synthesis of pharmaceuticals. guidechem.comgoogle.comgoogle.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| Methyl 4'-methylbiphenyl-2-carboxylate | N-bromosuccinimide, AIBN, CCl₄ | Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | prepchem.com |

| 2-Cyano-4'-methylbiphenyl | Dibromohydantoin, CH₂Cl₂ | 4'-(Bromomethyl)-2-cyanobiphenyl | chemicalbook.com |

| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin, CH₂Cl₂, H₂O, light | 4'-(Bromomethyl)-2-cyanobiphenyl | google.com |

Synthesis of 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl (B13027028): The synthesis of 3'-(bromomethyl)-2-methyl-1,1'-biphenyl can be achieved through a similar radical bromination strategy starting from 3'-methyl-2-methyl-1,1'-biphenyl. An analogous reaction is the synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl] from 2-fluoro-3-methyl-[1,1'-biphenyl] using N-bromosuccinimide and benzoyl peroxide under irradiation. prepchem.com

Synthesis of 3'-Bromo-3-fluoro-2-methyl-1,1'-biphenyl: The synthesis of fluorinated biphenyl derivatives often utilizes cross-coupling reactions. A plausible route to 3'-bromo-3-fluoro-2-methyl-1,1'-biphenyl could involve a Suzuki coupling reaction between (3-fluoro-2-methylphenyl)boronic acid and 1,3-dibromobenzene, or a similar coupling strategy. The synthesis of related compounds like 4-bromo-2-fluorobiphenyl (B126189) has been reported through diazotization of 4-bromo-2-fluoroaniline (B1266173) followed by a Gomberg-Bachmann-Hey reaction with benzene (B151609). prepchem.comgoogle.com A patent describes the preparation of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride, which could serve as a precursor. google.com The CAS number 1443313-42-5 is assigned to 3-Bromo-3'-fluoro-2'-methylbiphenyl, indicating its synthesis has been reported. chemdict.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methyl 1,1 Biphenyl

Reactivity at the Bromine Center

The bromine atom attached to one of the phenyl rings is the primary site for a variety of powerful bond-forming reactions, fundamentally enabling the use of this compound as a versatile building block in organic synthesis.

Pathways for Nucleophilic Substitution and Elimination

Direct nucleophilic substitution at the sp²-hybridized carbon bearing the bromine atom via SN1 or SN2 mechanisms is highly unfavorable. Instead, nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds through an addition-elimination mechanism. wikipedia.orgchemistrysteps.com This pathway requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In 3-Bromo-2-methyl-1,1'-biphenyl, the absence of such strong activating groups renders it generally unreactive toward traditional SNAr conditions. libretexts.org

Under forcing conditions with exceptionally strong bases, such as sodium amide, substitution can occur via an elimination-addition (benzyne) mechanism. chemistrysteps.com However, the primary and most synthetically useful reactivity at the bromine center involves organometallic pathways. Elimination reactions are not a common pathway for unsubstituted aryl halides like this one, as it would require the removal of a hydrogen from an adjacent carbon on the aromatic ring, which is energetically unfavorable.

Formation of Organometallic Intermediates for Cross-Coupling

The carbon-bromine bond in 3-Bromo-2-methyl-1,1'-biphenyl is readily transformed through reactions with metals, opening a gateway to a vast array of cross-coupling chemistries. This compound is an excellent substrate for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Two principal methods to generate organometallic intermediates are:

Lithium-Halogen Exchange: Reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in the rapid and clean exchange of bromine for lithium, forming 2-methyl-1,1'-biphenyl-3-yl)lithium. This powerful nucleophile can then react with a wide range of electrophiles.

Grignard Reagent Formation: Treatment with magnesium metal (typically activated) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the corresponding Grignard reagent, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide.

These organometallic intermediates, along with the parent aryl bromide itself, are pivotal in numerous cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. nih.gov

Interactive Table: Cross-Coupling Reactions Involving the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand | Substituted biaryl or styrene (B11656) derivative |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Ketone, biaryl, or alkylated biphenyl (B1667301) |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base | Substituted stilbene (B7821643) derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |

| Buchwald-Hartwig | Amine, alcohol, or thiol | Pd catalyst with specialized phosphine ligand | Aryl amine, ether, or thioether |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkylated or arylated biphenyl |

Reactivity of the Biphenyl Core

The two phenyl rings of the biphenyl system are susceptible to electrophilic attack, with the regiochemical outcome being controlled by the directing effects and steric hindrance imposed by the existing substituents.

Electrophilic and Nucleophilic Attack on Aromatic Rings

The biphenyl moiety is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the phenyl substituent acts as an activating group. pearson.com The reactivity of the two rings in 3-Bromo-2-methyl-1,1'-biphenyl is differentiated by the substituents they carry.

Unsubstituted Ring (Ring B): This ring is activated by the presence of the substituted phenyl group, which is also an ortho, para-director. pearson.com

Therefore, electrophilic attack is directed to the ortho and para positions on both rings. For example, in a reaction like nitration, substitution is expected at the positions para to the activating groups on each ring (position 5 on Ring A and position 4' on Ring B) to minimize steric clash. spu.edu

Nucleophilic attack on the aromatic core is generally difficult unless strong electron-withdrawing groups are present to stabilize the anionic intermediate, which is not the case for this molecule. masterorganicchemistry.com

Regioselectivity and Steric Hindrance from Substituents

Steric hindrance plays a critical role in determining the precise location of substitution. The 2-methyl group significantly obstructs the ortho positions relative to it (the C3-bromo and C1-phenyl positions). This steric bulk forces the two phenyl rings to adopt a non-planar conformation, which can reduce the electronic communication (conjugation) between them. askfilo.com

The major sites of electrophilic attack are governed by a combination of these electronic and steric factors:

On the substituted ring (Ring A): The position para to the activating methyl group (C5) is the most favored site for substitution. The positions ortho to the methyl group are sterically hindered.

On the unsubstituted ring (Ring B): The phenyl substituent directs incoming electrophiles to the ortho (2' and 6') and para (4') positions. Due to steric hindrance from the rest of the molecule, the para position (C4') is the most likely site of reaction. askfilo.com

Preliminary studies on the nitration of 2-methylbiphenyl (B165360) show that substitution preferentially occurs on the methylated ring, suggesting the electronic activating effect of the methyl group outweighs the steric hindrance. spu.edu

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Position | Directing Influences | Steric Hindrance | Predicted Reactivity |

| A | 4 | ortho to -Br, meta to -CH₃ | Moderate | Minor product |

| A | 5 | para to -CH₃, meta to -Br | Low | Major product on Ring A |

| A | 6 | ortho to -CH₃ | High | Unlikely |

| B | 2' / 6' | ortho to Ring A | High | Minor product |

| B | 4' | para to Ring A | Low | Major product on Ring B |

Intramolecular Rearrangements and Cyclization Reactions (e.g., Intramolecular Heck Reaction)

Derivatives of 3-Bromo-2-methyl-1,1'-biphenyl can be designed to undergo intramolecular cyclization reactions, providing access to fused polycyclic systems. The Intramolecular Heck Reaction (IMHR) is a powerful method for forming cyclic compounds from substrates containing both an aryl halide and an alkene. wikipedia.orgchim.it

For this to occur with a derivative of 3-Bromo-2-methyl-1,1'-biphenyl, an alkene-containing side chain would need to be present. For instance, if an allyl group were attached at the 2'-position of the unsubstituted ring, a palladium catalyst could facilitate an intramolecular C-C bond formation. The reaction proceeds via oxidative addition of palladium into the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. princeton.edulibretexts.org Such reactions are highly valuable for constructing complex molecular architectures found in natural products and pharmaceuticals. chim.it

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by the length and flexibility of the tether connecting the aryl bromide and the alkene. princeton.edu These reactions are often highly diastereoselective and can be rendered enantioselective through the use of chiral ligands. chim.it

Ligand-Mediated Complexation with Transition Metals

The interaction of 3-bromo-2-methyl-1,1'-biphenyl with transition metals is primarily observed in the context of its participation as a substrate in catalytic cross-coupling reactions, rather than forming stable, isolable complexes where the biphenyl moiety itself acts as a formal ligand. The reactivity is centered on the carbon-bromine bond, which readily undergoes oxidative addition to low-valent transition metal centers, particularly those of palladium and nickel. This step is the foundation of numerous synthetic methodologies aimed at forming new carbon-carbon and carbon-heteroatom bonds.

Mechanistic investigations into reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings provide a detailed framework for understanding the transient complexation of 3-bromo-2-methyl-1,1'-biphenyl with transition metal catalysts. These processes involve the formation of organometallic intermediates within a catalytic cycle.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving 3-bromo-2-methyl-1,1'-biphenyl is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the cleavage of the C–Br bond and the formation of a new palladium(II) intermediate. In this transient complex, the 2-methyl-1,1'-biphenyl-3-yl group is directly bonded to the palladium center.

Subsequent steps in the catalytic cycle, such as transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination, lead to the formation of the desired product and regeneration of the active palladium(0) catalyst. The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the cycle.

While stable complexes of 3-bromo-2-methyl-1,1'-biphenyl with transition metals are not a focal point of research, the extensive body of literature on cross-coupling reactions provides substantial evidence for its transient coordination. The efficiency and selectivity of these transformations are heavily dependent on the nature of the transition metal, its ligand sphere, the reaction conditions, and the electronic and steric properties of the 3-bromo-2-methyl-1,1'-biphenyl substrate.

The following data tables represent typical conditions and outcomes for palladium-catalyzed cross-coupling reactions where 3-bromo-2-methyl-1,1'-biphenyl would serve as the aryl bromide component. These are illustrative examples based on established methodologies for similar substrates.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1,1'-biphenyl

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 | 85 |

Table 2: Representative Data for Buchwald-Hartwig Amination of 3-Bromo-2-methyl-1,1'-biphenyl

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 89 |

| 3 | Benzylamine | PdCl₂(Amphos)₂ | - | Cs₂CO₃ | Dioxane | 90 | 91 |

Structural Characterization and Conformational Analysis of 3 Bromo 2 Methyl 1,1 Biphenyl and Its Analogues

X-ray Crystallography Studies

In the solid state, the conformation of biphenyl (B1667301) derivatives is a balance between intramolecular forces, which dictate the most stable molecular shape, and intermolecular forces, which drive efficient crystal packing. For 3-Bromo-2-methyl-1,1'-biphenyl, the presence of a methyl group at the 2-position (an ortho position) introduces significant steric hindrance. This repulsion between the methyl group and the hydrogen atom on the adjacent ring prevents the molecule from adopting a planar conformation. Consequently, the two phenyl rings are twisted relative to each other, resulting in a chiral, non-planar ground state. tandfonline.combhu.ac.in

While the specific crystal structure of 3-Bromo-2-methyl-1,1'-biphenyl is not publicly documented, studies on analogous ortho-substituted and brominated biphenyls confirm this twisted arrangement. The degree of this twist is quantified by the dihedral angle between the two aromatic rings.

The dihedral angle (or torsion angle) between the two phenyl rings is a critical parameter defining the conformation of biphenyl systems. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, while in the solid state, packing forces can lead to a more planar structure. tandfonline.com However, for ortho-substituted biphenyls, steric hindrance dominates, enforcing a larger dihedral angle.

X-ray diffraction studies on various substituted biphenyls provide insight into the expected conformation of 3-Bromo-2-methyl-1,1'-biphenyl. For instance, in biphenyl-based ortho-carboranyl compounds, dihedral angles can be systematically altered by the bulkiness of substituents. acs.org Similarly, the analysis of a series of three-atom bridged biphenyls shows that both intramolecular steric effects and intermolecular packing forces contribute to the final observed dihedral angles. nih.gov In the case of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the two rings of the biphenyl unit itself is 24.57(4)°, while the angles involving the third (4-bromo-2-chlorophenyl) ring are much larger. nsf.gov The presence of a methyl group in the ortho position of 3-Bromo-2-methyl-1,1'-biphenyl is expected to result in a significant dihedral angle to alleviate steric strain.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Biphenyl (Gas Phase) | ~45 | tandfonline.com |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate (biphenyl unit) | 24.57(4) | nsf.gov |

| 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl | 84.0(3) | researchgate.net |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide (between phenyl rings) | 88.05(17) | nih.gov |

More specific interactions, such as C-H···π interactions, are also expected. chemicalbook.com These can occur between the C-H bonds of the methyl group or the aromatic rings and the π-electron cloud of an adjacent phenyl ring. nih.gov Such interactions play a crucial role in the fine-tuning of molecular association in the solid state. chemicalbook.comlibretexts.org

In brominated compounds, halogen bonds and other contacts involving bromine are significant. researchgate.net Crystal structures of related molecules reveal short Br···O contacts, which link molecules into chains or sheets. nsf.govnih.goveurjchem.com While 3-Bromo-2-methyl-1,1'-biphenyl lacks a suitable hydrogen-bond acceptor to form a classic halogen bond with its bromine atom, the potential for Br···π or other weak interactions with neighboring molecules exists.

Other types of hydrogen bonds, such as N-H···O, C-H···O, C-H···N, and C-H···S, are not present in 3-Bromo-2-methyl-1,1'-biphenyl itself but are critical in defining the crystal structures of analogues containing nitrogen, oxygen, and sulfur atoms. These interactions often act as primary structure-directing forces in molecular crystals.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface of a molecule is generated based on the electron distribution, partitioning the crystal space into regions where the contribution from a specific molecule dominates. rsc.org

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on a dnorm map highlight contacts that are shorter than the sum of the van der Waals radii, indicating significant interactions like hydrogen bonds or halogen bonds. chemicalbook.com

Conformational Isomerism and Atropisomerism in Biaryl Derivatives

Biaryl derivatives, such as 3-Bromo-2-methyl-1,1'-biphenyl, exhibit a unique form of stereoisomerism known as atropisomerism. This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two aryl rings. cutm.ac.in In unsubstituted biphenyl, rotation around this C-C bond is relatively free at room temperature. comporgchem.com However, when bulky substituents are placed in the ortho positions (the positions adjacent to the inter-ring bond), steric hindrance can create a significant energy barrier to rotation. If this barrier is high enough, the conformers can be isolated as stable, non-superimposable mirror images (enantiomers). firsthope.co.inpharmaguideline.com

Experimental Observation of Atropisomeric Barriers

The energy barrier to rotation in atropisomers can be determined experimentally using techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy or dynamic high-performance liquid chromatography (DHPLC). scispace.comrsc.org In DNMR, the sample is heated until the rate of interconversion between the atropisomers is fast enough to cause coalescence of the signals from diastereotopic protons or other nuclei. By analyzing the line shapes of the spectra at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for the process can be calculated. researchgate.net

While no specific experimental value for the rotational barrier of 3-Bromo-2-methyl-1,1'-biphenyl has been found in the reviewed literature, studies on analogous ortho-substituted biphenyls have shown a wide range of barriers. For atropisomers to be stable and isolable at room temperature, the rotational barrier generally needs to be greater than approximately 20-23 kcal/mol (about 84-96 kJ/mol). Barriers below this threshold lead to rapid interconversion, a process known as racemization. firsthope.co.in

Computational Chemistry and Theoretical Modeling of 3 Bromo 2 Methyl 1,1 Biphenyl

Quantum Chemical Bonding Analysis

Electron Localization Function (ELF) and Localized Orbital Locators (LOL) for Electron Density Distribution

The analysis of chemical bonding and electron distribution in a molecule like 3-Bromo-2-methyl-1,1'-biphenyl would heavily rely on quantum chemical calculations. Methodologies such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for visualizing and understanding the nature of chemical bonds and electron pairs.

Electron Localization Function (ELF): Proposed by Becke and Edgecombe, ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive picture of electron localization, allowing for the clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org For 3-Bromo-2-methyl-1,1'-biphenyl, an ELF analysis would be expected to reveal:

High ELF values in the regions of the C-C and C-H covalent bonds within the phenyl rings, indicating significant electron localization.

Localization corresponding to the C-Br bond, with the shape of the ELF basin providing insight into the polarity and nature of this bond.

Distinct regions of localization for the core electrons of the carbon and bromine atoms.

The electron distribution around the methyl group.

Localized Orbital Locators (LOL): LOL is another function used to analyze electron density, focusing on regions where localized orbitals overlap. researchgate.net It is derived from the kinetic energy density and provides a clear picture of bonding regions, lone pairs, and atomic shells. nih.gov An LOL analysis for 3-Bromo-2-methyl-1,1'-biphenyl would complement the ELF findings, offering a detailed map of high-momentum electrons and helping to characterize the covalent and non-covalent interactions within the molecule.

Both ELF and LOL are typically calculated from the results of Density Functional Theory (DFT) or other ab initio quantum chemistry methods. The results are often visualized as 2D contour plots or 3D isosurfaces, providing a qualitative and quantitative understanding of the electron density distribution.

Investigation of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. This phenomenon, known as solvatochromism, can be investigated computationally using various solvent models.

For 3-Bromo-2-methyl-1,1'-biphenyl, a theoretical investigation would involve calculating properties like UV-Vis absorption spectra in the gas phase and in different solvents of varying polarity (e.g., hexane, chloroform, ethanol (B145695), water). The primary computational approaches include:

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. dntb.gov.ua This approach is computationally efficient and can predict shifts in absorption maxima (λmax) due to the solvent's polarity.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which might be relevant in protic solvents.

A systematic study would calculate the excitation energies and oscillator strengths for the lowest-lying electronic transitions. The results would likely show a bathochromic (red) or hypsochromic (blue) shift in the absorption bands as solvent polarity increases. By analyzing these shifts, one can infer changes in the dipole moment of the molecule upon electronic excitation. For instance, a red shift in polar solvents typically indicates that the excited state is more polar than the ground state. researchgate.netnih.gov

Below is a hypothetical data table illustrating the type of results that would be generated from such a study.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (cm-1) |

| Gas Phase | 1.0 | Data not available | 0 |

| Hexane | 1.88 | Data not available | Data not available |

| Chloroform | 4.81 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available |

Molecular Dynamics Simulations for Dynamic Conformational Studies

3-Bromo-2-methyl-1,1'-biphenyl is an ortho-substituted biphenyl (B1667301), a class of molecules known for exhibiting hindered rotation around the central C-C single bond (the biphenyl axis). This restricted rotation, or atropisomerism, is due to the steric hindrance between the substituents on the adjacent phenyl rings. Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic conformational behavior of such molecules. mdpi.comtandfonline.comscispace.comresearchgate.net

An MD simulation of 3-Bromo-2-methyl-1,1'-biphenyl would involve:

Force Field Parametrization: Developing or selecting an accurate force field that describes the intramolecular and intermolecular interactions of the molecule. This is crucial for correctly modeling the rotational barrier.

Simulation Setup: Placing the molecule in a simulation box, often filled with a chosen solvent (like water or an organic solvent) to mimic experimental conditions.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the conformational dynamics.

The primary focus of such a simulation would be to study the torsional angle (dihedral angle) between the two phenyl rings. By analyzing the simulation trajectory, one can:

Determine the Potential Energy Surface: Calculate the free energy profile as a function of the torsional angle. This would reveal the energy minima (stable conformations) and the energy barriers to rotation.

Identify Stable Conformers: The presence of the ortho-methyl group and the meta-bromo substituent would lead to a non-planar ground state conformation. The simulation would identify the preferred dihedral angle.

Calculate Rotational Barriers: The energy difference between the stable conformer and the transition state (typically a planar or near-planar conformation) gives the barrier to enantiomerization. researchgate.net Studies on similar ortho-substituted biphenyls show that these barriers can be significant. researchgate.net

The results of MD simulations provide insights into the flexibility and conformational preferences of the molecule, which are crucial for understanding its chemical behavior and interactions in various environments.

A hypothetical data table summarizing potential findings from an MD study is presented below.

| Property | Value |

| Equilibrium Dihedral Angle | Data not available |

| Rotational Energy Barrier (0° torsion) | Data not available |

| Rotational Energy Barrier (90° torsion) | Data not available |

Advanced Applications and Research Frontiers Involving 3 Bromo 2 Methyl 1,1 Biphenyl As a Platform

Building Blocks for Complex Organic Synthesis

The inherent functionalities of 3-Bromo-2-methyl-1,1'-biphenyl make it an ideal starting point for the construction of more elaborate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the biphenyl (B1667301) scaffold provides a robust and tunable core.

Synthesis of Advanced Organic Materials (e.g., Organic Light-Emitting Diode (OLED) Precursors, Liquid Crystals)

The biphenyl unit is a common structural motif in both liquid crystals and materials for organic light-emitting diodes (OLEDs). The synthesis of these advanced materials often relies on the functionalization of biphenyl cores to tune their electronic and physical properties. 3-Bromo-2-methyl-1,1'-biphenyl can serve as a key intermediate in the synthesis of these materials. For instance, the bromine atom can be readily converted into other functional groups or used as a coupling site in reactions like the Suzuki or Buchwald-Hartwig amination to introduce charge-transporting or emissive moieties.

In the realm of liquid crystals, the shape and polarity of the molecule are paramount. The biphenyl core of 3-Bromo-2-methyl-1,1'-biphenyl provides the necessary rigidity, and the ortho-methyl group introduces a twist in the biphenyl system, which can be exploited to control the mesophase behavior. rsc.org Synthetic strategies often involve the replacement of the bromine atom with various alkyl or alkoxy chains or with polar groups like nitriles to induce and stabilize liquid crystalline phases. tandfonline.combeilstein-journals.org While specific examples detailing the use of 3-Bromo-2-methyl-1,1'-biphenyl are not prevalent in the literature, the general synthetic routes for biphenyl-based liquid crystals are well-established and applicable.

For OLEDs, the focus is on creating materials with high charge carrier mobility and efficient luminescence. Biphenyl derivatives are frequently used as host materials or as building blocks for emissive dopants. The bromine atom on 3-Bromo-2-methyl-1,1'-biphenyl allows for the attachment of carbazole, triarylamine, or other electron-donating or electron-withdrawing groups, which are essential for tuning the HOMO/LUMO energy levels and achieving desired emission colors. researchgate.net

| Target Material | Synthetic Strategy | Key Functional Group Transformation |

|---|---|---|

| Liquid Crystal Precursor | Suzuki Coupling | Replacement of Bromine with an Aryl or Alkyl Group |

| OLED Host Material | Buchwald-Hartwig Amination | Coupling with a Carbazole or other N-containing heterocycle |

| Emissive Dopant Precursor | Sonogashira Coupling | Introduction of an Alkyne Moiety for Extended Conjugation |

Precursors for Polyaromatic Hydrocarbons and Other Extended π-Systems

Polyaromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties. The synthesis of complex and well-defined PAHs often involves the strategic coupling and cyclization of smaller aromatic building blocks.

3-Bromo-2-methyl-1,1'-biphenyl can serve as a precursor to larger, more complex PAHs. The bromine atom provides a reactive site for intramolecular or intermolecular coupling reactions, such as the Suzuki or Yamamoto coupling, to form new carbon-carbon bonds. The methyl group can also participate in cyclization reactions, for instance, through oxidative C-H activation, to create a new fused ring system. While direct literature examples starting from 3-Bromo-2-methyl-1,1'-biphenyl are scarce, the principles of PAH synthesis from brominated biaryls are well-documented. nih.govmdpi.com For example, an intramolecular palladium-catalyzed C-H activation could potentially lead to the formation of a fluorene (B118485) or phenanthrene (B1679779) derivative.

Ligands in Homogeneous and Heterogeneous Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Biphenyl-based phosphine (B1218219) ligands have played a pivotal role in the advancement of homogeneous catalysis due to their steric bulk and tunable electronic properties.

Design and Synthesis of Chiral and Achiral Biphenyl-Based Phosphine Ligands

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The restricted rotation around the C-C bond connecting the two phenyl rings can give rise to axial chirality. The ortho-methyl group in 3-Bromo-2-methyl-1,1'-biphenyl can contribute to creating a chiral environment around a metal center.

The synthesis of phosphine ligands from 3-Bromo-2-methyl-1,1'-biphenyl would typically involve a two-step process. First, the bromine atom is converted to an organometallic species, such as a Grignard reagent or an organolithium compound. This is then reacted with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine moiety. nih.govacs.orgnih.gov This general approach allows for the synthesis of a variety of both chiral and achiral phosphine ligands. The specific chirality of the resulting ligand would depend on the resolution of the biphenyl precursor or the use of a chiral auxiliary during the synthesis.

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Formation of Organometallic Intermediate | Mg or n-BuLi | 3-(Grignard or Lithiated)-2-methyl-1,1'-biphenyl |

| 2 | Phosphination | ClP(Aryl/Alkyl)₂ | (2-Methyl-1,1'-biphenyl-3-yl)di(aryl/alkyl)phosphine |

Application in Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Allylic Alkylation)

Chiral biphenyl-based phosphine ligands are renowned for their effectiveness in a range of asymmetric catalytic reactions. Ligands derived from 3-Bromo-2-methyl-1,1'-biphenyl, possessing axial chirality, would be expected to be effective in reactions such as asymmetric hydrogenation and asymmetric allylic alkylation.

In asymmetric hydrogenation, the chiral ligand coordinates to a metal center (e.g., rhodium or ruthenium) and creates a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of the biphenyl ligand are crucial for achieving high enantioselectivity.

Similarly, in palladium-catalyzed asymmetric allylic alkylation, the chiral phosphine ligand controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. The bite angle and the steric hindrance provided by the biphenyl backbone of the ligand are key factors in determining the enantiomeric excess of the product. researchgate.net Although direct applications of ligands from 3-Bromo-2-methyl-1,1'-biphenyl are not explicitly reported, the success of structurally similar biphenyl phosphine ligands in these transformations strongly suggests their potential utility. nih.gov

Exploration of Coordination Complexes for Catalytic Activity

The phosphine ligands derived from 3-Bromo-2-methyl-1,1'-biphenyl can be coordinated to a variety of transition metals, such as palladium, platinum, gold, rhodium, and iridium, to form coordination complexes with potential catalytic activity. cardiff.ac.uknih.govnih.gov The nature of the metal center and the electronic and steric properties of the biphenylphosphine ligand will dictate the reactivity and selectivity of the resulting catalyst.

The ortho-methyl group on the biphenyl backbone can influence the coordination geometry and the electronic environment of the metal center. This can have a profound effect on the catalytic activity, for example, by modifying the oxidative addition or reductive elimination steps in a catalytic cycle. The exploration of the coordination chemistry of these ligands and the screening of the resulting metal complexes for catalytic activity in various organic transformations represents a promising area of research. researchgate.netufl.edu

Methodological Investigations in Medicinal Chemistry Research

The compound 3-Bromo-2-methyl-1,1'-biphenyl serves as a versatile platform in medicinal chemistry, primarily due to its substituted biphenyl scaffold. This structural motif is prevalent in many pharmacologically active molecules. The presence of a bromine atom, a methyl group, and the biphenyl core allows for systematic modifications to explore structure-activity relationships (SAR). Methodological investigations leveraging this platform are centered on computational and synthetic strategies to predict and utilize its potential in drug and probe discovery.

In Silico Molecular Docking for Ligand-Target Interaction Prediction

In silico molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein or enzyme. bohrium.com This method is instrumental in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. For a scaffold such as 3-Bromo-2-methyl-1,1'-biphenyl, docking studies can elucidate how its derivatives might interact with specific biological targets, guiding further chemical modifications to enhance potency and selectivity.

The methodology for docking a derivative of the 3-Bromo-2-methyl-1,1'-biphenyl platform would typically involve the following steps:

Target Selection and Preparation: A protein structure, usually obtained from the Protein Data Bank (PDB), is chosen based on its relevance to a specific disease. mdpi.com The protein file is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. researchgate.net

Ligand Preparation: The 3D structure of the biphenyl derivative is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly placed into the defined binding site of the protein. researchgate.netnih.gov The program then calculates the most favorable binding poses and scores them based on a scoring function, which estimates the binding free energy.

Analysis of Results: The output provides a binding energy value (e.g., in kcal/mol), with more negative values indicating stronger affinity. bohrium.com The analysis also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. nih.gov

A study on other di-ortho-substituted halogenated biphenyls provides a clear example of this methodology. researchgate.netscivisionpub.comscivisionpub.com In that research, various halogenated biphenyls were docked against the fungal enzyme Cytochrome-P450-14alpha-sterol demethylase (PDB code: 1EA1) to evaluate their potential as antifungal agents. The results highlighted key interactions and binding energies that correlated with potential inhibitory activity. researchgate.netscivisionpub.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 2-bromo-2'-fluorobiphenyl | -6.9 | TYR-76, MET-79, PHE-255 | Pi-Alkyl, Pi-Pi |

| 2,2'-dichlorobiphenyl | -6.8 | PHE-78, TYR-76, MET-79 | Pi-Pi, Pi-Alkyl |

| 2,2'-dibromobiphenyl | -7.2 | MET-79, PHE-78, TYR-76 | Pi-Alkyl, Pi-Pi |

This approach allows researchers to predict how the specific stereoelectronic properties of the 3-bromo-2-methyl substitution pattern might influence binding at a target site, thereby guiding the rational design of new potential therapeutic agents.

Computational Assessment of Drug-likeness and Pharmacokinetic Properties (ADMET Prediction Methodologies)

Beyond target affinity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Predicting these properties early in the discovery process is crucial to reduce the high attrition rates of drug candidates. Computational ADMET prediction models use the chemical structure of a compound to estimate its pharmacokinetic and drug-like characteristics.

For derivatives of the 3-Bromo-2-methyl-1,1'-biphenyl platform, various in silico tools like SwissADME or pkCSM can be employed. mdpi.com These platforms assess several key parameters:

Drug-likeness Rules: These are sets of criteria, such as Lipinski's Rule of Five, that evaluate whether a compound has physicochemical properties consistent with orally available drugs. The rules consider factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Pharmacokinetic Prediction: Models predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. mdpi.com

Bioavailability and Druggability: Tools can generate visual aids like "bioavailability radar" plots or "BOILED-Egg" diagrams, which provide a quick assessment of a compound's potential for oral bioavailability and passive absorption. mdpi.com

Research on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a similar structural element, demonstrated the application of these methodologies. The study used the SwissADME server to evaluate the pharmacokinetic profiles of newly synthesized compounds, confirming their satisfaction of Lipinski's rules and predicting good oral bioavailability. mdpi.com

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | <500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | <5 | Adherence to Lipinski's Rule |

| H-bond Donors | <5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | <10 | Adherence to Lipinski's Rule |

| GI Absorption | High | Predicts good absorption from the gut |

| BBB Permeant | No | Predicts low potential for central nervous system side effects |

| CYP2D6 Inhibitor | No | Predicts lower risk of drug-drug interactions |

By applying these computational methodologies, researchers can efficiently filter derivatives of the 3-Bromo-2-methyl-1,1'-biphenyl scaffold, prioritizing those with the most promising balance of potency and drug-like properties for further development.

Development of Biphenyl Scaffolds as Probes for Biochemical Research (focus on probe design and methodology)

Biochemical probes are indispensable tools for identifying and studying the biological function of proteins and other biomolecules in their native cellular environment. nih.gov A well-designed probe, built upon a core scaffold like 3-Bromo-2-methyl-1,1'-biphenyl, can be used to isolate drug targets, visualize cellular processes, or elucidate a compound's mechanism of action. nih.gov

The design and methodology for developing a probe from the 3-Bromo-2-methyl-1,1'-biphenyl platform involves the strategic chemical modification of the core structure to incorporate three essential components:

Binding Moiety: This is the core scaffold itself (the biphenyl derivative), which is responsible for selectively binding to the protein target of interest. The existing structure provides the foundation for affinity and selectivity.

Reporter Tag: This is a functional group that enables detection and visualization. Common reporter tags include fluorophores for imaging, biotin (B1667282) for affinity purification (e.g., pull-down assays), or a "clickable" alkyne/azide group for bioorthogonal conjugation. nih.gov

Linker: A chemically stable spacer that connects the binding moiety to the reporter tag. The linker must be designed to be long enough to prevent the reporter tag from sterically hindering the interaction between the binding moiety and its target. google.com

The synthetic methodology would focus on leveraging the existing functional handles on the 3-Bromo-2-methyl-1,1'-biphenyl scaffold or introducing new ones. For instance, the bromine atom could be converted into other functional groups via cross-coupling reactions, providing a site for attaching a linker and reporter tag. The goal is to achieve these modifications without compromising the compound's original binding affinity for its target. The resulting probe can then be used in various biochemical experiments, such as fluorescence microscopy or proteomic profiling, to investigate cellular functions and validate drug targets. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.